molecular formula C5H11NO3 B14124303 [2-(Aminomethyl)-1,3-dioxolan-4-yl]methanol CAS No. 89250-88-4

[2-(Aminomethyl)-1,3-dioxolan-4-yl]methanol

Cat. No.: B14124303
CAS No.: 89250-88-4
M. Wt: 133.15 g/mol
InChI Key: INJIZMVQFUQPBR-UHFFFAOYSA-N
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Description

[2-(Aminomethyl)-1,3-dioxolan-4-yl]methanol: is an organic compound that features a dioxolane ring with an aminomethyl group and a hydroxymethyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Aminomethyl)-1,3-dioxolan-4-yl]methanol typically involves the reaction of dioxolane derivatives with aminomethylating agents under controlled conditions. One common method includes the use of formaldehyde and ammonia or primary amines in the presence of a catalyst to introduce the aminomethyl group onto the dioxolane ring.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(Aminomethyl)-1,3-dioxolan-4-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various amines or alcohols depending on the reducing agents used.

    Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Halides, esters.

Scientific Research Applications

Chemistry: In chemistry, [2-(Aminomethyl)-1,3-dioxolan-4-yl]methanol is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. It is also used in the development of biochemical assays and diagnostic tools.

Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential in treating various diseases. Research is ongoing to understand its role in drug development and delivery systems.

Industry: Industrially, this compound is used in the production of polymers and resins. It is also employed in the manufacture of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [2-(Aminomethyl)-1,3-dioxolan-4-yl]methanol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also act as a ligand, binding to receptors or enzymes and modulating their activity.

Comparison with Similar Compounds

Comparison: Compared to similar compounds, [2-(Aminomethyl)-1,3-dioxolan-4-yl]methanol is unique due to its dioxolane ring structure, which imparts distinct chemical and physical properties

Properties

CAS No.

89250-88-4

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

IUPAC Name

[2-(aminomethyl)-1,3-dioxolan-4-yl]methanol

InChI

InChI=1S/C5H11NO3/c6-1-5-8-3-4(2-7)9-5/h4-5,7H,1-3,6H2

InChI Key

INJIZMVQFUQPBR-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(O1)CN)CO

Origin of Product

United States

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